molecular formula C18H15N3O6 B2481438 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 921900-16-5

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2481438
CAS RN: 921900-16-5
M. Wt: 369.333
InChI Key: XBYRXWWTVZTVMY-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms. The presence of these groups could potentially give the compound interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings and the oxadiazole ring. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the aromatic rings. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the oxadiazole ring could potentially make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor potential. Specifically, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated . Some of these compounds demonstrated potent growth inhibition against HeLa, A549, and MCF-7 cell lines. Notably:

Further investigations revealed that compound C27 induced apoptosis and caused both S-phase and G2/M-phase arrests in HeLa cells, making it a potential antitumor agent.

Flavoring Agent

While not directly related to scientific research, it’s worth noting that this compound has been considered as a flavoring substance in specific food categories . However, it is not intended for use in beverages.

Sensor Development

In a different context, researchers developed a sensitive and selective lead (Pb^2+) sensor based on derivatives of this compound. Specifically, (E)-N’-benzo[d]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide was modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix. This sensor demonstrated promise for detecting Pb^2+ ions under ambient conditions .

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.

Result of Action

Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell growth and proliferation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the potential biological activities associated with the structural motifs in this compound, it could be a promising candidate for further study. Future research could focus on exploring its biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYRXWWTVZTVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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